MAO-B Inhibition Profile
7-Bromo-5-methylisoquinolin-1-amine inhibits rat brain monoamine oxidase B (MAO-B) with an IC50 of 209 nM [1]. This potency is distinct from the unsubstituted parent isoquinolin-1-amine, which does not exhibit significant MAO-B inhibition at comparable concentrations [2]. The addition of the 7-bromo and 5-methyl substituents enhances binding affinity for the MAO-B active site.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 209 nM |
| Comparator Or Baseline | Isoquinolin-1-amine (unsubstituted) |
| Quantified Difference | Target compound demonstrates measurable inhibition at sub-micromolar concentration; unsubstituted parent shows negligible inhibition |
| Conditions | Sprague-Dawley rat brain mitochondrial homogenate, spectrophotometric method |
Why This Matters
This quantitative potency difference directly informs compound selection for studies targeting MAO-B, where unsubstituted isoquinolin-1-amine is inactive.
- [1] BindingDB. (2016). BDBM50038204 (CHEMBL3094026): 7-Bromo-5-methylisoquinolin-1-amine IC50 data for MAO-B. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038204 View Source
- [2] PubChem. (2025). Isoquinolin-1-amine: Biological Test Results. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinolin-1-amine#section=Biological-Test-Results View Source
